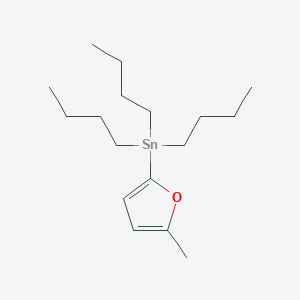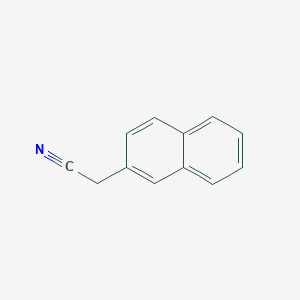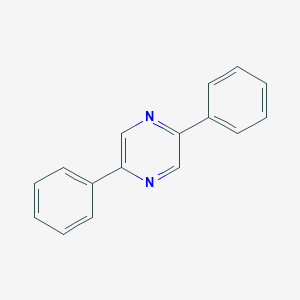
2,5-Diphenylpyrazine
Overview
Description
2,5-Diphenylpyrazine is an organic compound with the molecular formula C16H12N2. It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds. Pyrazines and their derivatives are known for their importance in various fields, including medicine, agriculture, and the fragrance industry.
Mechanism of Action
Target of Action
2,5-Diphenylpyrazine primarily targets enzymes involved in oxidative stress and inflammation. These enzymes play crucial roles in cellular processes such as signal transduction and metabolic regulation .
Mode of Action
This compound interacts with its target enzymes by binding to their active sites. This binding inhibits the enzymes’ activity, leading to a reduction in oxidative stress and inflammation. The compound’s aromatic structure allows it to form stable interactions with the enzyme’s active site, effectively blocking substrate access .
Biochemical Pathways
The inhibition of oxidative stress and inflammatory enzymes by this compound affects several biochemical pathways. Key pathways include the NF-κB signaling pathway, which is involved in the regulation of immune response, and the MAPK pathway, which plays a role in cell proliferation and apoptosis. By modulating these pathways, this compound can reduce inflammation and promote cell survival .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract and is distributed widely throughout the body. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted mainly via the renal route. These properties contribute to its bioavailability and therapeutic efficacy .
Result of Action
At the molecular level, this compound’s inhibition of target enzymes leads to decreased production of reactive oxygen species (ROS) and pro-inflammatory cytokines. This results in reduced oxidative damage and inflammation at the cellular level. Consequently, cells experience improved survival and function, which can be beneficial in conditions characterized by excessive oxidative stress and inflammation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, extreme pH levels can affect the compound’s stability and binding affinity to target enzymes. Similarly, high temperatures may lead to degradation of the compound, reducing its efficacy. The presence of other drugs or compounds can also result in competitive inhibition or synergistic effects, altering the overall therapeutic outcome .
: Information synthesized from various sources on the mechanism of action and properties of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Diphenylpyrazine can be synthesized through several methods. One common method involves the reaction of 2-cyanophenylacetonitrile with L-phenylalaninol in the presence of zinc chloride as a catalyst. The reaction is carried out under anhydrous and oxygen-free conditions in a dry chlorobenzene solvent. The mixture is refluxed for 72 hours, and the product is purified through silica gel chromatography .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The industrial process also involves rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diphenylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed:
Oxidation: Pyrazine oxides.
Reduction: Dihydro derivatives of this compound.
Substitution: Substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
2,5-Diphenylpyrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its use in developing new pharmaceuticals for treating various diseases.
Industry: The compound is used in the production of agrochemicals, perfumes, and other fine chemicals.
Comparison with Similar Compounds
- 2,3-Diphenylpyrazine
- 2,6-Diphenylpyrazine
- 2,5-Dimethylpyrazine
Comparison: 2,5-Diphenylpyrazine is unique due to its specific substitution pattern on the pyrazine ring, which influences its chemical reactivity and biological activity. Compared to 2,3-diphenylpyrazine and 2,6-diphenylpyrazine, the 2,5-isomer has distinct electronic and steric properties that can affect its interactions with other molecules. Additionally, this compound’s applications in pharmaceuticals and organic synthesis set it apart from other pyrazine derivatives .
Properties
IUPAC Name |
2,5-diphenylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-11-18-16(12-17-15)14-9-5-2-6-10-14/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZQCNIEXFAWKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277856 | |
| Record name | 2,5-diphenylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5398-63-0 | |
| Record name | Pyrazine,5-diphenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4527 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-diphenylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of 2,5-diphenylpyrazine in materials science?
A1: this compound and its derivatives are of significant interest in materials science. They are explored as monomers for the synthesis of heteroaromatic polymers [] and are investigated for their potential in liquid crystal applications []. Additionally, their use in electroluminescent devices has garnered attention [].
Q2: Can you describe a convenient synthetic method for this compound?
A2: A straightforward synthesis of this compound involves the photolysis of 3-phenylisoxazol-5-one at 300 nm using methanol as the solvent []. This method offers a good yield and utilizes readily available starting materials, making it a practical approach.
Q3: How does the structure of this compound relate to its luminescent properties in organometallic complexes?
A4: When this compound acts as a bridging ligand in dinuclear platinum(II) complexes, it undergoes cyclometalation, forming complexes with intriguing luminescent properties []. The two phenyl rings of this compound and the nitrogen atoms in the central heterocycle coordinate to the platinum ions. This results in a red-shifted emission compared to analogous mononuclear platinum complexes, attributed to the stabilization of the LUMO []. The extended conjugation in this compound contributes to these enhanced luminescent properties.
Q4: Can this compound be formed through reactions involving iron carbonyl complexes?
A5: Yes, this compound can be obtained, albeit in low yield, from the thermal reaction of 3-phenyl-2H-azirine with nonacarbonyldiiron [Fe2(CO)9] in methanol []. This reaction also produces acetophenone and methyl 1-phenylvinylcarbamate as byproducts. It is noteworthy that the reaction of 3-phenyl-2H-azirine with nonacarbonyldiiron [Fe2(CO)9] in water exclusively yields acetophenone [].
Q5: Are there unusual synthetic routes to this compound that don't directly involve pyrazine precursors?
A6: Yes, an unexpected synthesis of this compound involves the reaction of αα′-dibromoacetophenone azines with hydrazine []. This reaction highlights an unconventional pathway to this compound, distinct from typical pyrazine formation methods.
Q6: How does the incorporation of this compound influence the structure of manganese-based triple-decker complexes?
A7: this compound plays a crucial role in constructing manganese-scaffolded organic triple-decker complexes []. These complexes feature two eta(3)-bonded Mn(CO)3 fragments flanking a central this compound unit. This arrangement leads to a helical, non-conjugated triaryl backbone. The aromatic rings in these complexes exhibit a characteristic non-parallel stacking, with the central pyrazine fragment encapsulated between them, as evidenced by X-ray crystallography [].
Q7: Has this compound been identified in natural sources?
A8: Interestingly, this compound has been identified as a transformation product of cathinone, the primary stimulant compound found in the khat plant (Catha edulis Forsk.) []. This suggests that this compound might contribute to the overall pharmacological profile of khat, although further research is needed to understand its specific effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



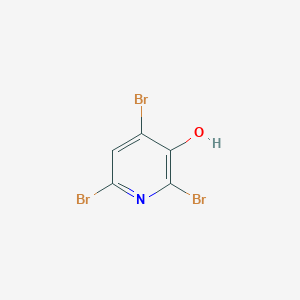
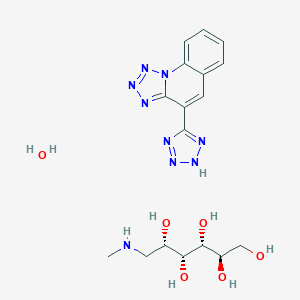
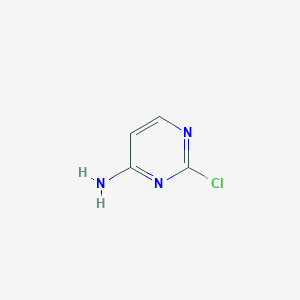
![10-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B189421.png)
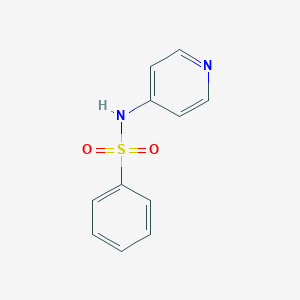

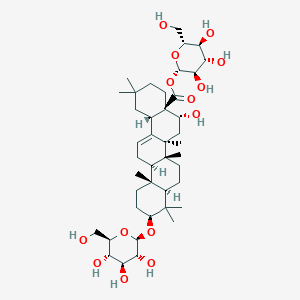

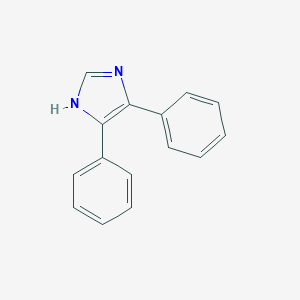
![Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B189433.png)
